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molecular formula C7H13NO2 B2846733 N-Methoxy-N,1-dimethylcyclopropanecarboxamide CAS No. 608537-49-1

N-Methoxy-N,1-dimethylcyclopropanecarboxamide

Cat. No. B2846733
M. Wt: 143.186
InChI Key: CXKFKCYCBZXPCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09403846B2

Procedure details

To a solution of 1-methylcyclopropanecarboxylic acid (C49) (30 g, 300 mmol) in dichloromethane (500 mL) was added 1,1′-carbonyldiimidazole (51 g, 315 mmol) portion-wise, not allowing the temperature to exceed 25° C. The mixture was stirred at room temperature for 2 hours. N,O-Dimethylhydroxylamine hydrochloride (34.8 g, 357 mmol) was added in one portion and stirred at room temperature for 12 hours. The mixture was washed with water (2×200 mL) and saturated aqueous sodium chloride solution (100 mL), dried over sodium sulfate and concentrated to give crude product as a colorless oil, which was directly used in the next step. Yield: 49 g, 342 mmol, 114%. 1H NMR (400 MHz, CDCl3) δ 3.69 (s, 3H), 3.20 (s, 3H), 1.34 (s, 3H), 1.01 (dd, J=6.4, 4.4 Hz, 2H), 0.53 (dd, J=6.4, 4.4 Hz, 2H).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
51 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
N,O-Dimethylhydroxylamine hydrochloride
Quantity
34.8 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([C:5]([OH:7])=O)[CH2:4][CH2:3]1.C(N1C=CN=C1)(N1C=CN=C1)=O.Cl.[CH3:21][NH:22][O:23][CH3:24]>ClCCl>[CH3:24][O:23][N:22]([CH3:21])[C:5]([C:2]1([CH3:1])[CH2:4][CH2:3]1)=[O:7] |f:2.3|

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
CC1(CC1)C(=O)O
Name
Quantity
51 g
Type
reactant
Smiles
C(=O)(N1C=NC=C1)N1C=NC=C1
Name
Quantity
500 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
N,O-Dimethylhydroxylamine hydrochloride
Quantity
34.8 g
Type
reactant
Smiles
Cl.CNOC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to exceed 25° C
STIRRING
Type
STIRRING
Details
stirred at room temperature for 12 hours
Duration
12 h
WASH
Type
WASH
Details
The mixture was washed with water (2×200 mL) and saturated aqueous sodium chloride solution (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give crude product as a colorless oil, which

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
CON(C(=O)C1(CC1)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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